

Inter-Laboratory Comparison of Salbutamol Quantification: A Publishing Guide

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Compound of Interest

Compound Name: Salbutamon-d9 Hydrochloride

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This guide provides a comprehensive comparison of analytical methodologies for the quantification of salbutamol, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data from various studies, presents detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding of method performance and application.

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of salbutamol in different matrices as reported in various studies. This allows for a direct comparison of linearity, precision, accuracy, and sensitivity.

Table 1: Performance of HPLC Methods for Salbutamol Quantification

Matrix	Linearity Range (µg/mL)	Correlation Coefficient (r ²)	Precision (%RSD)	Accuracy/Recovery (%)	Limit of Detection (LOD) (µg/mL)	Limit of Quantitation (LOQ) (µg/mL)	Reference
Metered Dose Inhaler	0.240 - 8.640	0.999	0.65 (Repeatability), 0.99 (Intermediate)	99.58	0.0096	0.048	[1][2]
Pharmaceutical Dosage Form	1 - 25	0.9999	< 2.0	Not Specified	Not Specified	Not Specified	
Syrup (with Theophylline)	1 - 30	> 0.99999	0.08 - 0.24	100.71 - 101.60	0.295	0.991	[3]

Table 2: Performance of LC-MS/MS Methods for Salbutamol Quantification

Matrix	Linearity Range (ng/mL)	Correlation Coefficient (r ²)	Precision (%RSD)	Accuracy/Recovery (%)	Limit of Detection (LOD) (ng/mL)	Limit of Quantitation (LOQ) (ng/mL)	Reference
Human Plasma	0.05 - 100	Not Specified	3.1 - 8.3 (Inter-day)	Not Specified	Not Specified	0.05	
Human Urine	0.18 - 135	Not Specified	1.3 - 3.9 (Inter-day)	Not Specified	Not Specified	0.18	
Human Plasma	0.100 - 10.0	> 0.99	< 15 (Intra- and Inter-day)	< 15	Not Specified	0.100	
Human Plasma	0.02 - 20	> 0.99	< 15	85-115	Not Specified	0.02	[4]
Human Urine	1 - 1000	> 0.99	< 15	85-115	Not Specified	1	[4]
Human Urine	200 - 1000	Not Specified	4.8 - 14.1 (Inter-day)	Not Specified	20	Not Specified	[5]

Experimental Protocols

Below are detailed methodologies for the quantification of salbutamol using HPLC and LC-MS/MS, synthesized from published literature.

Quantification of Salbutamol in Metered Dose Inhaler by HPLC[1][2]

- Sample Preparation:

- Actuate a known number of doses from the inhaler into a volumetric flask containing a suitable diluent (e.g., a mixture of mobile phase components).
- Sonicate the flask to ensure complete dissolution of the salbutamol.
- Dilute the solution to a known volume with the diluent to achieve a concentration within the calibration range.
- Filter the final solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
 - Mobile Phase: A mixture of aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 20 µL.
 - Detection: UV detection at a wavelength of 276 nm.
 - Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
- Data Analysis:
 - Quantification is based on a calibration curve constructed from standard solutions of known salbutamol concentrations. The peak area of salbutamol in the sample chromatogram is used to determine its concentration.

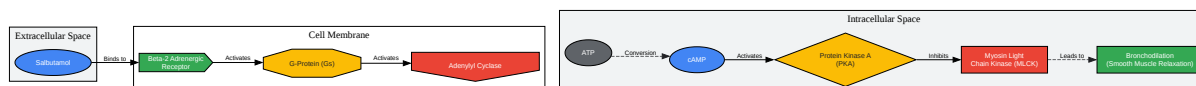
Quantification of Salbutamol in Human Plasma and Urine by LC-MS/MS[4][6]

- Sample Preparation (Plasma/Urine):
 - Protein Precipitation (for plasma): Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

- Liquid-Liquid Extraction (LLE): To the supernatant (from protein precipitation) or directly to the urine sample, add an extraction solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the layers.
- Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
- Internal Standard: An internal standard (e.g., a deuterated analog of salbutamol) is typically added at the beginning of the sample preparation process for accurate quantification.
- Chromatographic and Mass Spectrometric Conditions:
 - Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 μ m).
 - Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
 - Flow Rate: Typically 0.2-0.4 mL/min.
 - Injection Volume: 5-10 μ L.
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for salbutamol and the internal standard.
- Data Analysis:
 - The ratio of the peak area of salbutamol to the peak area of the internal standard is used for quantification against a calibration curve prepared in the same biological matrix.

Mandatory Visualizations

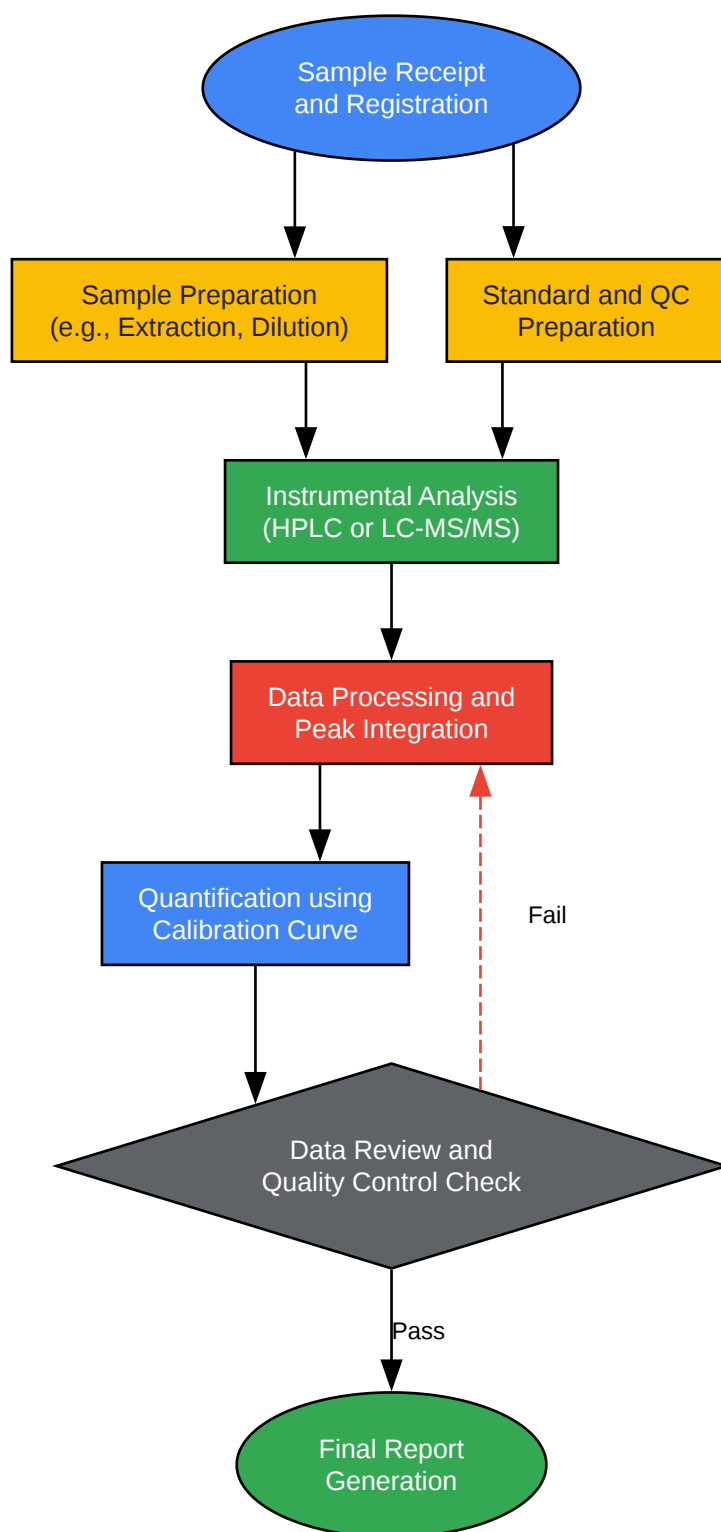
Salbutamol Signaling Pathway



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Caption: Beta-2 adrenergic signaling pathway activated by salbutamol.

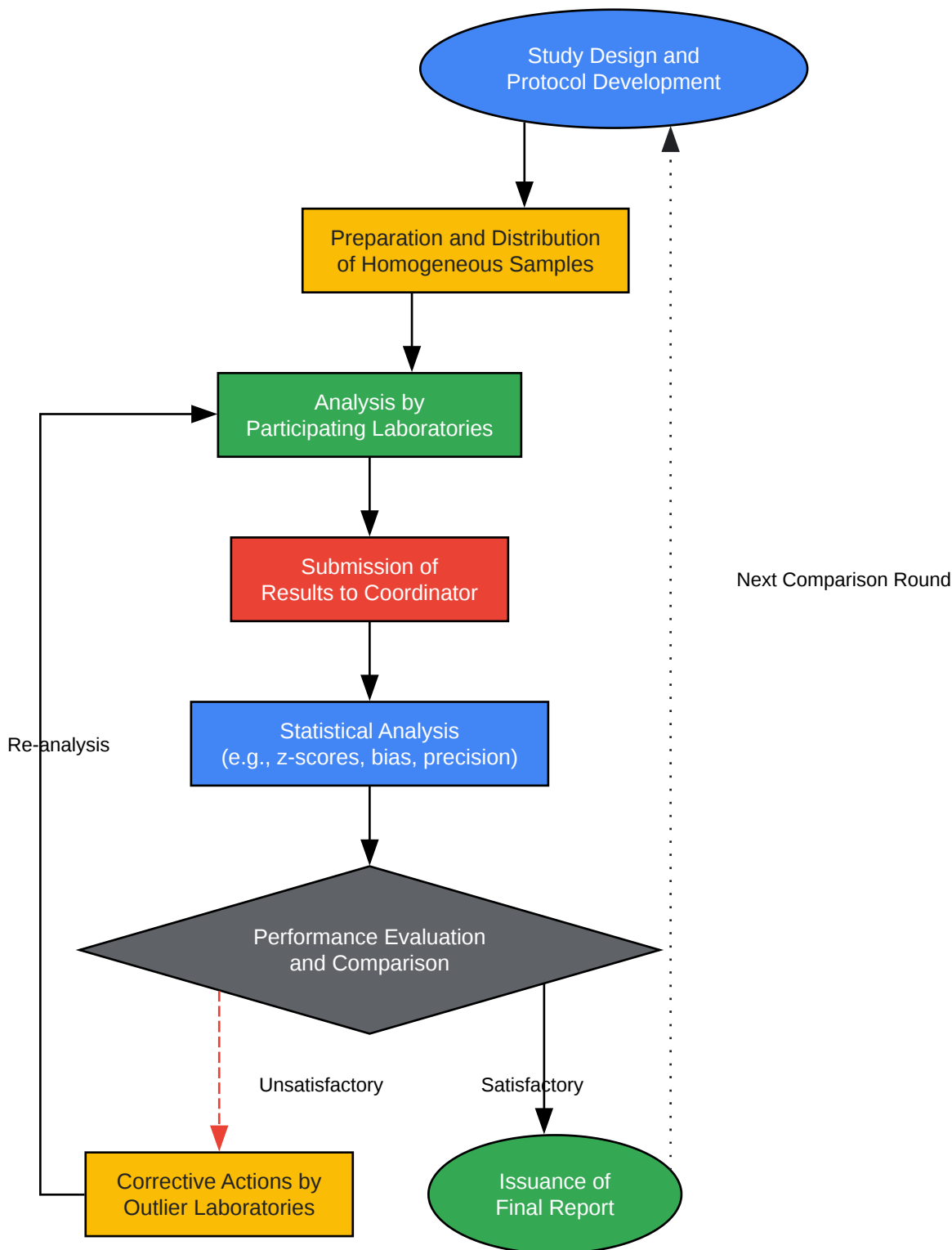
Experimental Workflow for Salbutamol Quantification



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Caption: General experimental workflow for salbutamol quantification.

Inter-Laboratory Comparison Logical Flow



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Caption: Logical flow of an inter-laboratory comparison study.

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